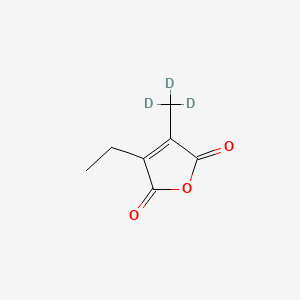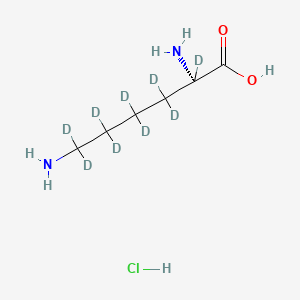
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride is a deuterated form of L-Lysine hydrochloride. L-Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and immune response. The deuterated form, L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride, is used in scientific research to study metabolic pathways and protein dynamics due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride involves the incorporation of deuterium atoms into the L-Lysine molecule. This can be achieved through chemical synthesis using deuterated reagents. The process typically involves the following steps:
Starting Material: L-Lysine is used as the starting material.
Deuteration: The hydrogen atoms at specific positions on the L-Lysine molecule are replaced with deuterium atoms using deuterated reagents.
Purification: The deuterated L-Lysine is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated L-Lysine is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-Lysine are deuterated using deuterated reagents in industrial reactors.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed.
Conversion to Hydrochloride: The deuterated L-Lysine is converted to its hydrochloride form using industrial-grade hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives of L-Lysine.
Reduction Products: Alcohol derivatives of L-Lysine.
Substitution Products: Derivatives with different functional groups attached to the amino groups.
Applications De Recherche Scientifique
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of lysine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysine-containing drugs.
Industry: Utilized in the production of labeled peptides and proteins for research and diagnostic purposes.
Mécanisme D'action
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride exerts its effects by participating in the same biochemical pathways as non-deuterated L-Lysine. The deuterium atoms do not significantly alter the compound’s biochemical properties but provide a means to trace and study its metabolic fate. The primary molecular targets include enzymes involved in protein synthesis and metabolic pathways where lysine is a substrate or intermediate.
Comparaison Avec Des Composés Similaires
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride can be compared with other deuterated amino acids and non-deuterated L-Lysine:
L-Lysine-13C6,15N2 hydrochloride: Another stable isotope-labeled form of L-Lysine used in similar research applications.
L-Lysine-4,4,5,5-d4 hydrochloride: A partially deuterated form of L-Lysine used in metabolic studies.
L-Arginine-13C6,15N4 hydrochloride: A stable isotope-labeled form of L-Arginine used in metabolic and protein studies.
Uniqueness
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride is unique due to its high degree of deuteration, making it particularly useful for detailed metabolic and structural studies. The extensive deuteration provides a distinct mass shift in mass spectrometry, allowing for precise tracking and analysis.
Propriétés
Formule moléculaire |
C6H15ClN2O2 |
|---|---|
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2,5D; |
Clé InChI |
BVHLGVCQOALMSV-AIPDENHHSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl |
SMILES canonique |
C(CCN)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


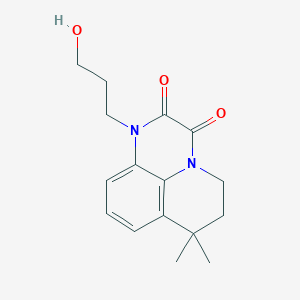
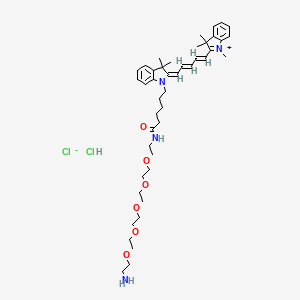

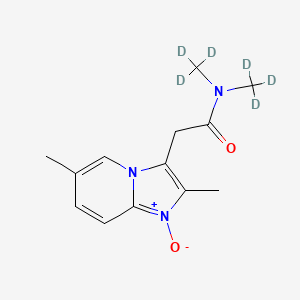

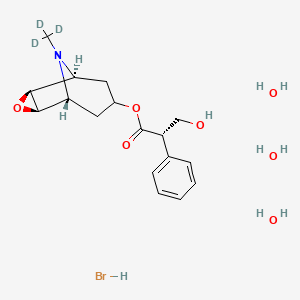
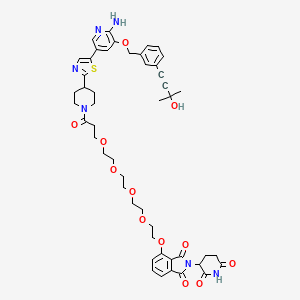
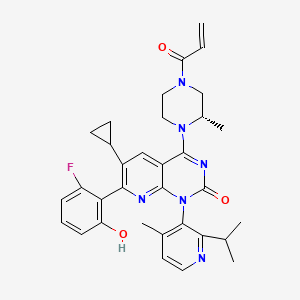
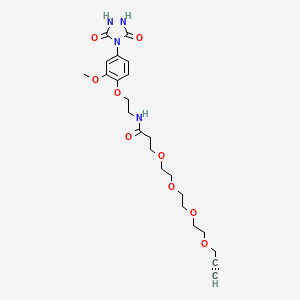
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
